

crystal structure of Gd2(SO4)3-8H2O

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Compound of Interest

Compound Name: Gadolinium(III) sulfate octahydrate

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An In-depth Technical Guide to the Crystal Structure of **Gadolinium(III) Sulfate Octahydrate**, $Gd_2(SO_4)_3 \cdot 8H_2O$

Introduction

Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a hydrated salt of the rare-earth metal gadolinium. As a member of the lanthanide series, gadolinium and its compounds are of significant interest due to their unique magnetic and luminescent properties. Gadolinium-based contrast agents are widely used in magnetic resonance imaging (MRI). A thorough understanding of the crystal structure of its various salts is fundamental for the development of new materials and for applications in fields ranging from medical diagnostics to materials science. This document provides a detailed overview of the crystal structure of Gd₂(SO₄)₃·8H₂O, including its crystallographic data, synthesis, and experimental determination protocols.

Crystallographic Data

Gd₂(SO₄)₃·8H₂O crystallizes in a monoclinic system. The structure has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement of gadolinium ions, sulfate anions, and water molecules. The key crystallographic data are summarized in the table below. The compound is isostructural with other lanthanide sulfate octahydrates, such as those of Terbium (Tb) and Dysprosium (Dy).[1][2]

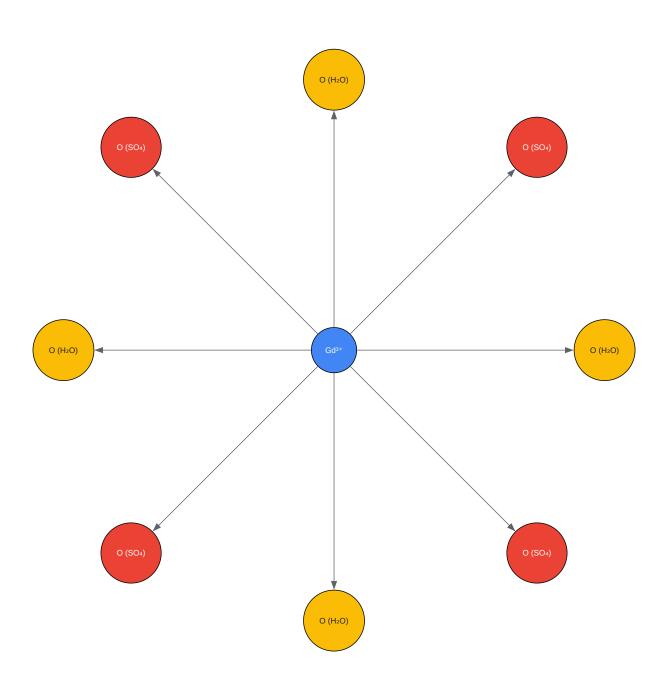


Parameter	Value
Empirical Formula	Gd2(SO4)3·8H2O
Molecular Weight	746.81 g/mol [3][4][5]
Crystal System	Monoclinic[6]
Space Group	C2/c (No. 15)[6]
Unit Cell Dimensions	a = 13.531(7) Åb = 6.739(2) Åc = 18.294(7) Åβ = 102.20(8)°[6]
Unit Cell Volume (V)	~1628 ų
Formula Units per Cell (Z)	4
Density (calculated)	~3.04 g/cm ³
Density (experimental)	3.01 g/cm ³ [7][8]
Appearance	Colorless or white crystals[7][9]

Coordination Environment

In the crystal lattice, each gadolinium(III) ion is coordinated by eight oxygen atoms.[6] Four of these oxygen atoms originate from four distinct sulfate ions, and the other four are from water molecules. This coordination forms a distorted square antiprism geometry around the central Gd³⁺ ion.[6] The sulfate ions act as bridging ligands, connecting the gadolinium polyhedra to form a complex three-dimensional framework. The remaining water molecules are involved in an extensive network of hydrogen bonds, further stabilizing the crystal structure.





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Caption: Coordination of the Gd^{3+} ion with oxygen atoms from sulfate and water.



Experimental ProtocolsSynthesis of Single Crystals

Single crystals of Gd₂(SO₄)₃·8H₂O suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation. A typical synthesis protocol is as follows:

Dissolution: Gadolinium(III) oxide (Gd₂O₃) is used as the starting material. It is dissolved in dilute sulfuric acid (H₂SO₄).[7] The reaction is: Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O[7]

Procedure:

- A stoichiometric amount of Gd₂O₃ powder is carefully added to a beaker containing dilute H₂SO₄. The mixture may be gently heated and stirred until the oxide powder is completely dissolved, resulting in a clear solution.
- o For growing high-quality crystals, a method analogous to the synthesis of isostructural Tb₂(SO₄)₃⋅8H₂O can be employed.[2] The resulting solution is heated to near dryness to obtain a crystalline substance.
- This substance is then re-dissolved in a minimal amount of deionized water.
- Crystallization: The saturated solution is filtered to remove any impurities and then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks yields colorless, well-formed single crystals of Gd₂(SO₄)₃·8H₂O.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction (SC-XRD).

- Crystal Selection: A suitable single crystal with well-defined faces and without visible defects is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo K α radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the



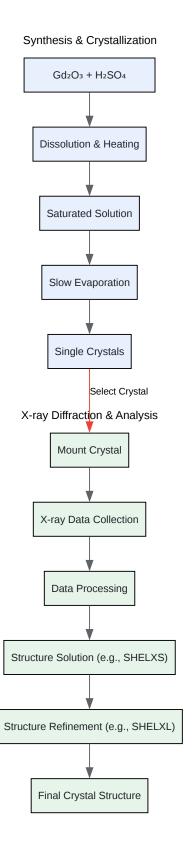




diffraction patterns are collected at various orientations using a detector (e.g., a CCD or CMOS detector).

- Structure Solution and Refinement:
 - The collected diffraction data are processed to determine the unit cell parameters and space group.
 - The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
 - This model is then refined using full-matrix least-squares on F² methods. This iterative
 process adjusts atomic coordinates and thermal displacement parameters to minimize the
 difference between the observed and calculated structure factors. Software packages
 such as SHELXS and SHELXL are commonly used for this purpose.[2]





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Caption: Experimental workflow for synthesis and crystallographic analysis.



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